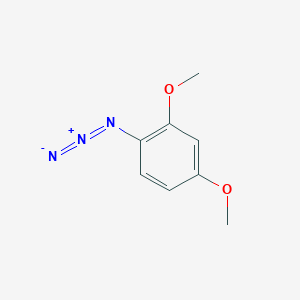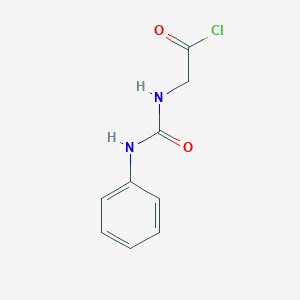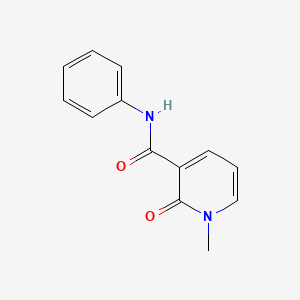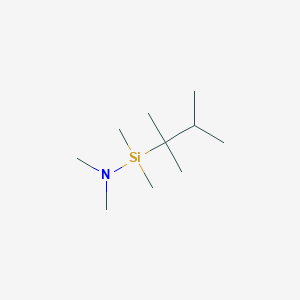
N-(Thexyldimethylsilyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thexyldimethylsilyl)dimethylamine, also known as N,N-Dimethylthexyldimethylsilylamine, is a chemical compound with the molecular formula C10H25NSi and a molecular weight of 187.40 g/mol . This compound is primarily used as a silanizing agent for glass, particularly in applications involving micro-electrodes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(CH3)2NH+(CH3)2SiCl(C6H13)→(CH3)2Si(C6H13)(CH3)2N+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various siloxane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenated compounds and strong bases.
Major Products
The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a silanizing agent for glass surfaces, particularly in the preparation of micro-electrodes.
Biology: Employed in the modification of glass slides for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with a trimethylsilyl group instead of a thexyldimethylsilyl group.
N,N-Dimethylthexylsilylamine: Another variant with slight structural differences.
Uniqueness
N-(Thexyldimethylsilyl)dimethylamine is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly useful in applications requiring durable surface modifications .
Eigenschaften
CAS-Nummer |
81484-86-8 |
|---|---|
Molekularformel |
C10H25NSi |
Molekulargewicht |
187.40 g/mol |
IUPAC-Name |
N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3 |
InChI-Schlüssel |
MAEITZRAZRCOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
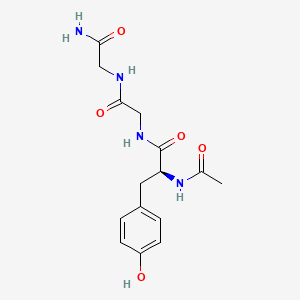
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
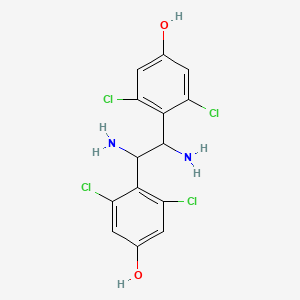
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

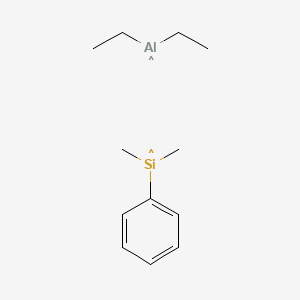
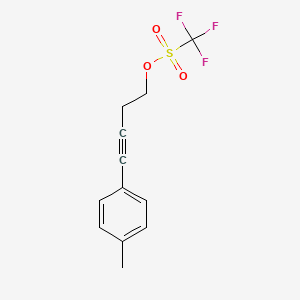
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
